Cas no 1956322-87-4 (2-((1-Phenethylpiperidin-4-yl)oxy)benzamide)
2-((1-Phenethylpiperidin-4-yl)oxy)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 2-((1-Phenethylpiperidin-4-yl)oxy)benzamide
-
- Inchi: 1S/C20H24N2O2/c21-20(23)18-8-4-5-9-19(18)24-17-11-14-22(15-12-17)13-10-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H2,21,23)
- InChI Key: TUGLNZLWKMFNDZ-UHFFFAOYSA-N
- SMILES: C(N)(=O)C1=CC=CC=C1OC1CCN(CCC2=CC=CC=C2)CC1
2-((1-Phenethylpiperidin-4-yl)oxy)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM277802-1g |
2-((1-Phenethylpiperidin-4-yl)oxy)benzamide |
1956322-87-4 | 95% | 1g |
$636 | 2023-03-18 | |
| Chemenu | CM277802-1g |
2-((1-Phenethylpiperidin-4-yl)oxy)benzamide |
1956322-87-4 | 95% | 1g |
$636 | 2021-08-18 |
2-((1-Phenethylpiperidin-4-yl)oxy)benzamide Related Literature
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 2-((1-Phenethylpiperidin-4-yl)oxy)benzamide
Comprehensive Overview of 2-((1-Phenethylpiperidin-4-yl)oxy)benzamide (CAS No. 1956322-87-4)
2-((1-Phenethylpiperidin-4-yl)oxy)benzamide, with the CAS number 1956322-87-4, is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of piperidine derivatives, which are widely studied for their potential therapeutic applications. The molecular structure features a benzamide moiety linked to a phenethylpiperidine group, making it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential interactions with central nervous system (CNS) targets, though its exact pharmacological profile remains under investigation.
The compound's unique structure, combining a piperidine ring with a phenethyl side chain, suggests possible applications in modulating neurotransmitter systems. Recent studies have explored its role in neuroprotection and cognitive enhancement, aligning with growing public interest in brain health and mental wellness. As the demand for novel CNS-active compounds rises, 2-((1-Phenethylpiperidin-4-yl)oxy)benzamide has become a focal point for researchers seeking alternatives to traditional therapies. Its structure-activity relationship (SAR) is also a hot topic, as slight modifications could yield derivatives with improved efficacy or reduced side effects.
In the context of drug design, this compound exemplifies the importance of scaffold hopping—a strategy where core structures are modified to create new bioactive molecules. The benzamide component, for instance, is a common pharmacophore found in many FDA-approved drugs, enhancing the compound's credibility as a potential candidate. Additionally, the phenethylpiperidine moiety is reminiscent of structures found in compounds targeting dopamine and serotonin receptors, further fueling speculation about its mechanisms of action. These attributes make CAS No. 1956322-87-4 a compelling subject for both academic and industrial research.
From a synthetic chemistry perspective, the preparation of 2-((1-Phenethylpiperidin-4-yl)oxy)benzamide involves multi-step organic reactions, including amide coupling and ether formation. Researchers emphasize the need for high-purity synthesis to ensure accurate biological testing, as impurities could skew results. The compound's solubility and stability profiles are also critical, particularly for in vitro and in vivo studies. Given the increasing use of computational chemistry in drug discovery, molecular docking simulations have been employed to predict its binding affinity for various protein targets, saving time and resources in early-stage research.
The rise of personalized medicine and precision therapeutics has further amplified interest in compounds like 2-((1-Phenethylpiperidin-4-yl)oxy)benzamide. Patients and healthcare providers alike are searching for next-generation treatments with fewer side effects and higher specificity. Online searches for terms such as "new CNS drugs 2023" and "piperidine-based therapeutics" reflect this trend. While CAS No. 1956322-87-4 is not yet clinically approved, its structural features position it as a promising lead compound for future development.
In summary, 2-((1-Phenethylpiperidin-4-yl)oxy)benzamide represents a fascinating intersection of medicinal chemistry and neuroscience. Its CAS number 1956322-87-4 is frequently cited in patent applications and research papers, underscoring its potential. As the scientific community continues to unravel its properties, this compound may pave the way for innovative therapies addressing unmet medical needs in CNS disorders and beyond.
1956322-87-4 (2-((1-Phenethylpiperidin-4-yl)oxy)benzamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)